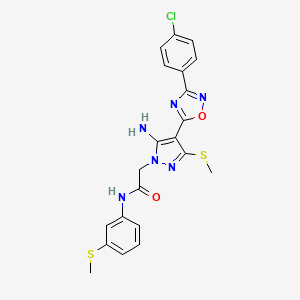

![molecular formula C19H20FN3O2S2 B2952633 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide CAS No. 1261002-63-4](/img/structure/B2952633.png)

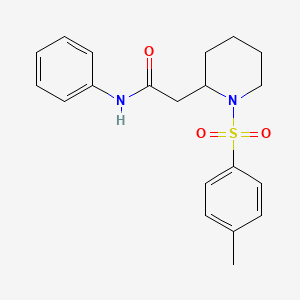

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

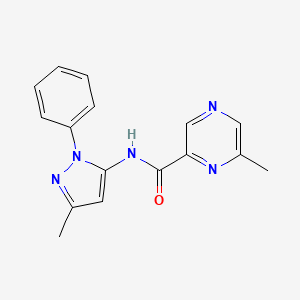

The compound is a thienopyrimidine derivative. Thienopyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring. They are known to exhibit a wide range of biological activities and are used in drug discovery .

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an appropriate thiophene derivative with a halogenated pyrimidine. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidin-2-yl group attached to a sulfanyl group, which is further attached to an acetamide group. The acetamide group is substituted with a 3-methylbutyl group .Chemical Reactions Analysis

Thienopyrimidines can undergo a variety of chemical reactions, particularly at the reactive sites on the pyrimidine ring. They can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of fluorine and the large non-polar 3-methylbutyl group would likely make it relatively non-polar .Scientific Research Applications

Anticancer Activity

The thieno[3,2-d]pyrimidin derivatives have shown promising results in anticancer research. The compound F6609-2208 has been synthesized and tested for antimitotic activity against human tumor cells. According to protocols from the US National Cancer Institute, it displayed a high level of efficacy, with mean GI50/TGI values indicating its potential as a therapeutic agent .

Pharmacokinetics Prediction

The drug-like properties of F6609-2208 have been evaluated using predictive models like SwissADME. These studies suggest that the compound has satisfactory pharmacokinetic parameters, making it a candidate for further drug development due to its favorable absorption, distribution, metabolism, and excretion (ADME) profiles .

Anti-Fibrosis Activity

Compounds related to F6609-2208 have been studied for their anti-fibrotic activities. While specific data on F6609-2208 is not available, its structural analogs have shown better activities than existing anti-fibrotic drugs, suggesting that F6609-2208 may also possess similar therapeutic potential .

Design of Synthetic Agents

The structural flexibility of thieno[3,2-d]pyrimidin derivatives allows for extensive chemical modification. F6609-2208 presents interest for the design of new synthetic agents with biological activity. It can serve as a scaffold for developing a variety of biologically active compounds .

Agricultural Chemical Research

Fluorinated compounds like F6609-2208 are of interest in agricultural chemical research. The introduction of fluorine atoms into lead structures has been a common modification to improve physical, biological, and environmental properties of agricultural active ingredients .

Radiobiology and Imaging

While not directly related to F6609-2208, fluorinated pyridines and related structures are used in the synthesis of F18-substituted pyridines for local radiotherapy of cancer and as imaging agents for various biological applications. The presence of fluorine in F6609-2208 could make it a candidate for such applications .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many thienopyrimidine derivatives are investigated for their potential as kinase inhibitors in cancer therapy.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S2/c1-12(2)7-9-21-16(24)11-27-19-22-14-8-10-26-17(14)18(25)23(19)15-6-4-3-5-13(15)20/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZSFYLXUQFZIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3F)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

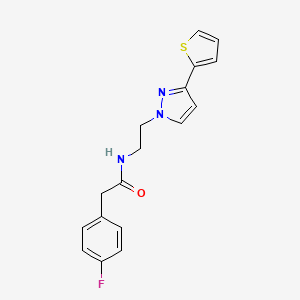

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2952554.png)

![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2952564.png)

![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2952569.png)

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2952570.png)